molecular formula C14H10F5NO B3163849 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-2-yl)propan-1-ol CAS No. 886496-10-2

2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-2-yl)propan-1-ol

Cat. No.: B3163849
CAS No.: 886496-10-2
M. Wt: 303.23 g/mol
InChI Key: YUZVIEPNEMEPOX-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C14H10F5NO It is characterized by the presence of a phenyl group, a pyridin-2-yl group, and five fluorine atoms attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2,3,3,3-pentafluoropropanol with phenylmagnesium bromide, followed by the addition of pyridine-2-carbaldehyde. The reaction is typically carried out under anhydrous conditions and in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The fluorine atoms can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-2-yl)propan-1-ol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and ability to interact with hydrophobic regions of biomolecules. The phenyl and pyridin-2-yl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,3-Pentafluoro-1-propanol: Similar in structure but lacks the phenyl and pyridin-2-yl groups.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Contains six fluorine atoms and a different structural arrangement.

    2,2,3,3-Tetrafluoro-1-propanol: Contains four fluorine atoms and a different structural arrangement.

Uniqueness

2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-2-yl)propan-1-ol is unique due to the combination of its fluorinated propanol backbone with phenyl and pyridin-2-yl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-phenyl-1-pyridin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5NO/c15-13(16,14(17,18)19)12(21,10-6-2-1-3-7-10)11-8-4-5-9-20-11/h1-9,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZVIEPNEMEPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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